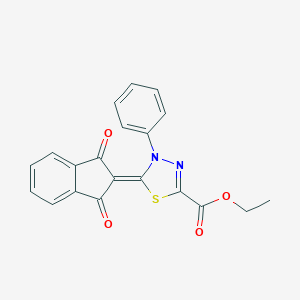![molecular formula C26H21N3O3S2 B283130 Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)
Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, commonly known as EBO-DACT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development and biomedical research. EBO-DACT belongs to the class of spiro compounds, which are characterized by a unique structure that includes a spiro atom, or a carbon atom that connects two nonadjacent rings.
作用机制
The mechanism of action of EBO-DACT involves the chelation of metal ions through its spiro-ring structure, which results in a change in the fluorescence properties of the compound. The binding of copper ions to EBO-DACT leads to a significant increase in fluorescence intensity, which can be used to detect and quantify the presence of copper ions in biological samples.
Biochemical and Physiological Effects
EBO-DACT has been shown to exhibit low toxicity and high biocompatibility, making it an attractive candidate for use in biomedical applications. In addition to its metal ion detection capabilities, EBO-DACT has also been studied for its potential as a therapeutic agent. Studies have shown that EBO-DACT has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of EBO-DACT is its high selectivity and sensitivity towards copper ions, which makes it a valuable tool for the detection of copper in biological samples. In addition, EBO-DACT exhibits low toxicity and high biocompatibility, which makes it an attractive candidate for use in biomedical applications. However, one limitation of EBO-DACT is its relatively complex synthesis method, which may limit its widespread use in research laboratories.
未来方向
There are several future directions for research involving EBO-DACT. One area of research involves the development of new fluorescent probes based on the spiro-ring structure of EBO-DACT for the detection of other metal ions in biological systems. Another direction involves the modification of the EBO-DACT structure to enhance its therapeutic properties for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of EBO-DACT and its potential applications in biomedical research.
Conclusion
In conclusion, EBO-DACT is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development and biomedical research. EBO-DACT exhibits high selectivity and sensitivity towards copper ions, making it a valuable tool for the detection of copper in biological samples. In addition, EBO-DACT has been shown to exhibit low toxicity and high biocompatibility, which makes it an attractive candidate for use in biomedical applications. Further research is needed to fully understand the mechanism of action of EBO-DACT and its potential applications in biomedical research.
合成方法
The synthesis of EBO-DACT involves the reaction of 2-aminothiophenol, benzaldehyde, and ethyl cyanoacetate in the presence of a catalyst such as piperidine or pyridine. The reaction proceeds through a series of steps, including condensation, cyclization, and spiro-ring formation, resulting in the formation of EBO-DACT as a white crystalline solid with a high yield.
科学研究应用
EBO-DACT has been studied extensively for its potential applications in drug development and biomedical research. One of the most promising areas of research involves the use of EBO-DACT as a fluorescent probe for the detection of metal ions in biological systems. EBO-DACT has been shown to exhibit high selectivity and sensitivity towards copper ions, which are important in various biological processes including neurotransmission, iron metabolism, and angiogenesis.
属性
分子式 |
C26H21N3O3S2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
ethyl (7Z)-7-benzylidene-8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H21N3O3S2/c1-2-32-25(31)23-27-29(21-16-10-5-11-17-21)26(34-23)28(20-14-8-4-9-15-20)24(30)22(33-26)18-19-12-6-3-7-13-19/h3-18H,2H2,1H3/b22-18- |
InChI 键 |
NOJAWQTWKJGNTG-PYCFMQQDSA-N |
手性 SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
![1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
![3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)